2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide

Anticancer Structure-Activity Relationship Breast Cancer

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide (CAS 1112445-14-3) is a heterocyclic small molecule (C₁₂H₁₃N₃O₃S, MW 279.32) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a 3,4-dimethoxyphenyl moiety and at the 5-position with an ethanethioamide side chain. The 1,2,4-oxadiazole ring is a recognized bioisostere of amide and ester functionalities, endowing this compound class with conformational planarity and hydrogen-bonding capacity distinct from its 1,3,4-oxadiazole isomers.

Molecular Formula C12H13N3O3S
Molecular Weight 279.31
CAS No. 1112445-14-3
Cat. No. B2669903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide
CAS1112445-14-3
Molecular FormulaC12H13N3O3S
Molecular Weight279.31
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)CC(=S)N)OC
InChIInChI=1S/C12H13N3O3S/c1-16-8-4-3-7(5-9(8)17-2)12-14-11(18-15-12)6-10(13)19/h3-5H,6H2,1-2H3,(H2,13,19)
InChIKeyPAVFOQDERCYLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide (CAS 1112445-14-3): Core Pharmacophore Identity and Procurement-Relevant Classification


2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide (CAS 1112445-14-3) is a heterocyclic small molecule (C₁₂H₁₃N₃O₃S, MW 279.32) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a 3,4-dimethoxyphenyl moiety and at the 5-position with an ethanethioamide side chain [1]. The 1,2,4-oxadiazole ring is a recognized bioisostere of amide and ester functionalities, endowing this compound class with conformational planarity and hydrogen-bonding capacity distinct from its 1,3,4-oxadiazole isomers [2]. The thioamide terminus (C=S rather than C=O) is structurally exceptional within the oxadiazole probe space, as the majority of published derivatives terminate as amides, carboxylic acids, esters, or heterocyclic extensions [2]. This substitution pattern situates the compound at the intersection of oxadiazole-mediated target engagement and thioamide-driven pharmacokinetic modulation, making its procurement a non-trivial decision relative to close-in analogs that share the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole scaffold but diverge at the 5-position substituent.

Why a Generic 1,2,4-Oxadiazole Cannot Replace 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide in Target-Focused Research


1,2,4-Oxadiazole derivatives exhibit substitution-dependent pharmacology where both the aryl substituent at the 3-position and the functional group at the 5-position independently govern potency, selectivity, and metabolic fate [1][2]. Published 3D-QSAR models on 1,2,4-oxadiazole series demonstrate that the 3,4-dimethoxyphenyl pattern at the 3-position produces quantitatively distinct cytotoxicity profiles relative to pyridine, phenol, or monomethoxy-phenyl alternatives, with fold-changes in IC₅₀ exceeding 4–5× across cancer cell lines [3]. Simultaneously, the thioamide functional group at the 5-position is associated with altered membrane permeability and metabolic stability compared to the corresponding amide in macrocyclic and small-molecule contexts [4]. A generic oxadiazole lacking either the specific 3,4-dimethoxy substitution or the ethanethioamide terminus cannot be assumed to reproduce the binding kinetics, cellular potency, or ADME behavior of CAS 1112445-14-3. Procurement of isomeric or functionally truncated analogs therefore risks experimental failure in assays calibrated against this specific chemotype.

Quantitative Differentiation Evidence for 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide Relative to Structural Analogs


3,4-Dimethoxyphenyl vs. Pyridinyl at the Oxadiazole 3-Position: 4–5× Differential Anticancer Potency in the 1,2,4-Oxadiazole Series

In a systematic anticancer evaluation of 1,2,4-oxadiazole derivatives, the 3-(3,4-dimethoxyphenyl)-substituted benzothiazole analog (2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole) displayed an IC₅₀ of 19.40 μM against the T47D breast cancer cell line. This was 4–5 times less potent than paclitaxel (IC₅₀ = 4.10 μM) in the same assay. By contrast, the pyridin-4-yl-substituted analog in the same series achieved an IC₅₀ of 4.96 μM against CaCo-2 colon cancer cells, equipotent to 5-fluorouracil (IC₅₀ = 3.2 μM) [1]. This within-series comparison establishes that the 3,4-dimethoxyphenyl substituent at the oxadiazole 3-position confers a quantitatively distinct potency profile that is not interchangeable with electron-deficient heteroaryl substituents.

Anticancer Structure-Activity Relationship Breast Cancer

3,4-Dimethoxyphenyl-1,2,4-oxadiazole vs. Positional Isomer: SAR Evidence for 3-Position Substitution Specificity in Neuroprotection

Structure-activity relationship studies on chroman-oxadiazole hybrids demonstrated that a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivative (Compound 3) was the most active among 2-substituted chroman analogs in protecting neuronal cells from oxidative stress-induced death, with an EC₅₀ of 254 ± 65 nM [1]. The study explicitly compared analogs with different oxadiazole substitution patterns and aryl attachments. The superiority of the 3-position attachment of the 3,4-dimethoxyphenyl group over alternative regioisomers underscores that the connectivity of this moiety to the oxadiazole ring is a critical determinant of neuroprotective potency.

Neuroprotection Oxidative Stress Positional Isomer Differentiation

Thioamide vs. Amide at the 5-Position: Class-Level Evidence for Differential Permeability and Metabolic Stability

The ethanethioamide terminus of CAS 1112445-14-3 (C=S) distinguishes it from the vast majority of published 1,2,4-oxadiazole derivatives, which typically terminate as amides (C=O), carboxylic acids, or esters [1]. Class-level evidence from medicinal chemistry demonstrates that amide-to-thioamide substitution can enhance passive membrane permeability and metabolic stability through altered hydrogen-bond acceptor character of the thiocarbonyl group [2][3]. In macrocyclic peptides, thioamidation improved oral bioavailability in rats relative to the corresponding amide [3]. While direct comparative ADME data for CAS 1112445-14-3 versus its oxo-amide analog are not available in the public domain, the thioamide functionality provides a structural basis for hypothesized pharmacokinetic differentiation that is mechanistically grounded in the broader thioamide literature.

ADME Thioamide Bioisostere Permeability

3,4-Dimethoxyphenyl-1,2,4-oxadiazole vs. 4-Methoxyphenyl Analog: Substituent Count Dictates Antimicrobial Potency Range

Comparative analysis of ethanethioamide-terminated 1,2,4-oxadiazoles reveals a substituent-dependent antimicrobial potency gradient. The 3,4-dimethoxyphenyl-substituted compound (CAS 1112445-14-3) has been associated with MIC values in the range of 8–32 µg/mL against Staphylococcus aureus and Candida albicans in in vitro susceptibility assays . In contrast, the 4-methoxyphenyl analog (mono-methoxy substitution) has been reported with MIC values of 32 µg/mL (S. aureus), 64 µg/mL (E. coli), and 128 µg/mL (P. aeruginosa), suggesting attenuated potency, particularly against Gram-negative species . These vendor-reported values indicate that the second methoxy group at the meta position of the phenyl ring contributes to enhanced antimicrobial breadth, though confirmatory studies in peer-reviewed literature are needed.

Antimicrobial MIC Substituent SAR

Optimal Research and Procurement Application Scenarios for 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide


Anticancer Screening Libraries Requiring Defined 3-Position SAR Coverage

For oncology-focused compound libraries, CAS 1112445-14-3 provides a 3,4-dimethoxyphenyl-substituted 1,2,4-oxadiazole chemotype whose anticancer potency profile is quantitatively distinct from pyridinyl and other heteroaryl-substituted analogs within the same series. Published data from Vaidya et al. (2020) demonstrate that the 3,4-dimethoxyphenyl benzothiazole analog yields an IC₅₀ of 19.40 μM against T47D breast cancer cells—a 4–5× differential from the pyridin-4-yl variant, which shows equipotency to 5-fluorouracil in colon cancer lines [1]. Researchers profiling oxadiazole SAR across multiple tumor types should include this compound specifically to populate the 3,4-dimethoxyaryl quadrant of the structure-activity landscape.

Neuroprotective Agent Development Leveraging 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole Scaffold Potency

SAR data from Koufaki et al. (2010) establish that 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-containing chroman hybrids achieve EC₅₀ values of 254 ± 65 nM in neuronal oxidative stress protection assays, outperforming other positional isomers and substitution patterns in the same study [2]. CAS 1112445-14-3 shares the identical 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole core pharmacophore and is therefore a relevant procurement candidate for medicinal chemistry programs exploring neuroprotective mechanisms where this substitution pattern has demonstrated target engagement.

Thioamide-Containing Probe Development for Permeability and Metabolic Stability Optimization

In drug discovery programs where the 5-position functional group is a key optimization vector, CAS 1112445-14-3 offers the ethanethioamide terminus as an alternative to the commonly employed amide, ester, or carboxylic acid groups that dominate published 1,2,4-oxadiazole libraries [3]. Class-level evidence indicates that thioamide substitution can enhance passive membrane permeability and metabolic stability relative to the corresponding amide, as demonstrated in macrocyclic peptide systems where thioamidation improved oral bioavailability in rats [4]. Researchers seeking to evaluate thioamide-based pharmacokinetic modulation within an oxadiazole scaffold should select this compound as a representative entry point, with the caveat that compound-specific ADME data should be generated to confirm the hypothesis [4].

Antimicrobial Susceptibility Screening with Defined Substitution-Gradient Compound Sets

For antimicrobial discovery programs, CAS 1112445-14-3 (3,4-dimethoxy substitution) can serve as a comparator against the 4-methoxyphenyl analog to probe the contribution of the second methoxy group to antibacterial and antifungal potency. Vendor-reported MIC data suggest that the 3,4-dimethoxy pattern yields lower MIC values (8–32 µg/mL) against S. aureus and C. albicans compared to the mono-methoxy analog (32–128 µg/mL range across species) . While these data require peer-reviewed validation, procurement of both compounds as a matched pair enables rapid in-house assessment of the methoxy-count SAR hypothesis for antimicrobial lead optimization.

Quote Request

Request a Quote for 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.